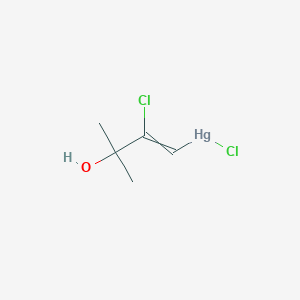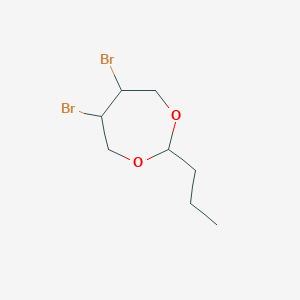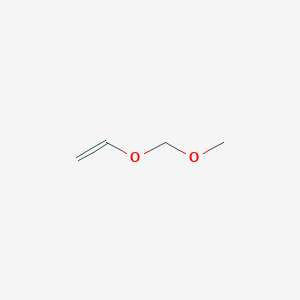![molecular formula C10H18N2O6S B14491655 Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate CAS No. 64820-04-8](/img/structure/B14491655.png)
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate is a chemical compound characterized by its unique structure, which includes both nitro and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate typically involves multiple steps, starting with the preparation of the heptanoate backbone, followed by the introduction of nitro and sulfanyl groups. Common synthetic routes may include:
Nitration: Introduction of nitro groups using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Thioether Formation: Introduction of the sulfanyl group through nucleophilic substitution reactions, often using thiols or sulfides as reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate can undergo various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, thiols.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate involves its interaction with molecular targets through its nitro and sulfanyl groups. These interactions can lead to various biochemical effects, such as inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 7-nitroheptanoate: Lacks the sulfanyl group, making it less reactive in certain substitution reactions.
Methyl 6-[(2-nitroethyl)sulfanyl]heptanoate: Lacks one of the nitro groups, affecting its oxidation and reduction behavior.
Uniqueness
Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate is unique due to the presence of both nitro and sulfanyl groups, which confer distinct reactivity and potential applications compared to similar compounds. This dual functionality allows for a broader range of chemical transformations and interactions.
Properties
CAS No. |
64820-04-8 |
|---|---|
Molecular Formula |
C10H18N2O6S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
methyl 7-nitro-6-(2-nitroethylsulfanyl)heptanoate |
InChI |
InChI=1S/C10H18N2O6S/c1-18-10(13)5-3-2-4-9(8-12(16)17)19-7-6-11(14)15/h9H,2-8H2,1H3 |
InChI Key |
KYYHNDAOGNLVTG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC(C[N+](=O)[O-])SCC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)






![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)
![Ethyl bis[2-hydroxy-3-(octadecyloxy)propyl] phosphite](/img/structure/B14491647.png)


